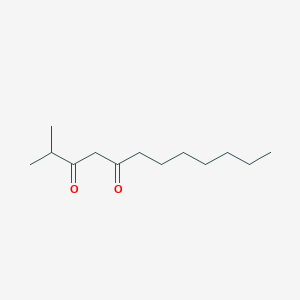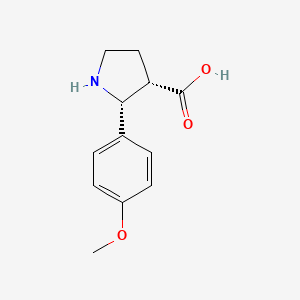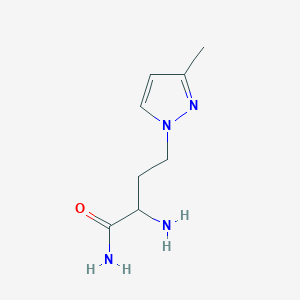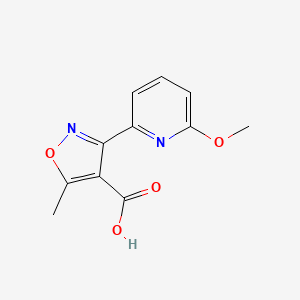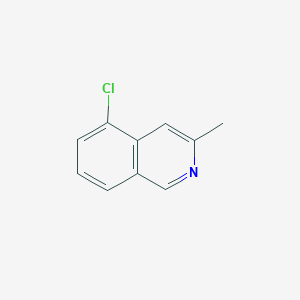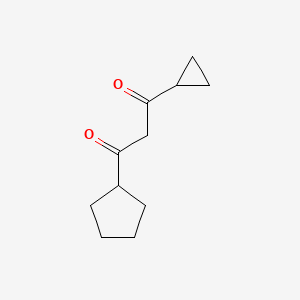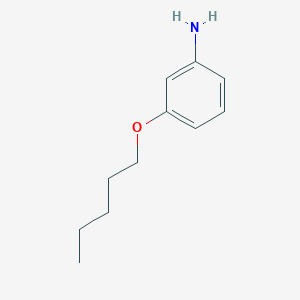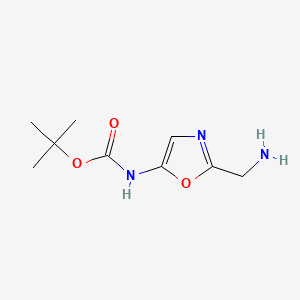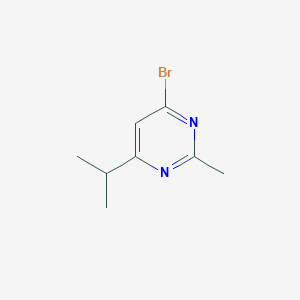![molecular formula C30H20ClN B13639034 9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)
9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and have been widely studied for their applications in various fields such as organic electronics, photonics, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a halogenated carbazole is coupled with a boronic acid derivative under the influence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
Uniqueness
Compared to similar compounds, 9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole exhibits unique properties such as higher thermal stability and specific electronic characteristics that make it particularly suitable for applications in organic electronics and photonics .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C30H20ClN |
|---|---|
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole |
InChI |
InChI=1S/C30H20ClN/c31-22-18-19-23(27(20-22)21-10-2-1-3-11-21)24-12-4-7-15-28(24)32-29-16-8-5-13-25(29)26-14-6-9-17-30(26)32/h1-20H |
Clave InChI |
LVOHDGCIGWHARF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


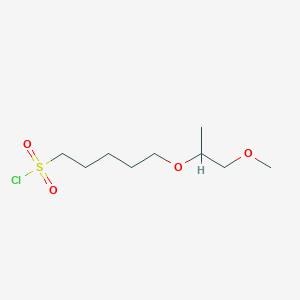
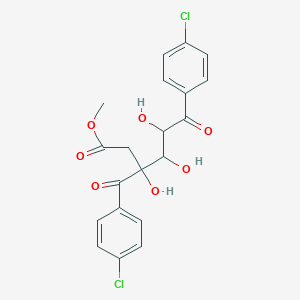
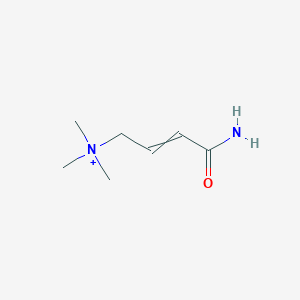
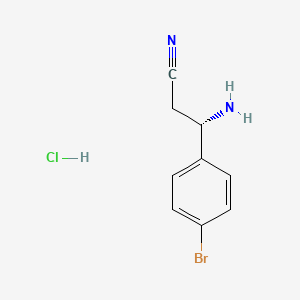
![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)
